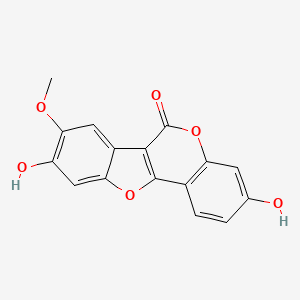
6-ヒドロキシルテオリン 7-グルコシド
概要
説明
6-Hydroxyluteolin 7-glucoside is a flavonoid compound derived from plants such as Tanacetum parthenium and Tanacetum vulgare . It is known for its anti-inflammatory properties and ability to inhibit major pathways of arachidonate metabolism in leukocytes . This compound is part of the larger family of flavonoids, which are known for their diverse biological activities and health benefits.
科学的研究の応用
6-Hydroxyluteolin 7-glucoside has several scientific research applications:
作用機序
Target of Action
6-Hydroxyluteolin 7-glucoside is a flavonoid derived from Tanacetum parthenium and T. vulgare . The primary targets of this compound are the major pathways of arachidonate metabolism in leukocytes . Leukocytes, or white blood cells, play a crucial role in the immune system, and the arachidonate metabolism within these cells is involved in the production of inflammatory mediators.
Mode of Action
The compound interacts with its targets by inhibiting the major pathways of arachidonate metabolism in leukocytes . This inhibition results in an anti-inflammatory effect, as the production of inflammatory mediators is reduced .
Biochemical Pathways
The biochemical pathways affected by 6-Hydroxyluteolin 7-glucoside are those involved in the metabolism of arachidonic acid in leukocytes . Arachidonic acid is a polyunsaturated fatty acid present in the phospholipids of cell membranes. When cells are activated during an immune response, arachidonic acid is released and metabolized to produce various inflammatory mediators. By inhibiting these pathways, 6-Hydroxyluteolin 7-glucoside can reduce inflammation.
Pharmacokinetics
It is known that glycosylation can enhance the solubility and bioactivity of flavonoid aglycones , which may improve the bioavailability of 6-Hydroxyluteolin 7-glucoside.
Result of Action
The molecular and cellular effects of 6-Hydroxyluteolin 7-glucoside’s action primarily involve the reduction of inflammation. By inhibiting the major pathways of arachidonate metabolism in leukocytes, the compound reduces the production of inflammatory mediators . This results in an overall anti-inflammatory effect .
Action Environment
It is known that the solubility of luteolin can be greatly promoted by the addition of dmso , which may influence the compound’s action and efficacy
生化学分析
Biochemical Properties
6-Hydroxyluteolin 7-glucoside inhibits the major pathways of arachidonate metabolism in leukocytes . This interaction with leukocytes suggests that it may interact with enzymes, proteins, and other biomolecules involved in arachidonate metabolism.
Cellular Effects
6-Hydroxyluteolin 7-glucoside has been shown to have a neuroprotective effect on SH-SY5Y cells, a human-derived neuroblastoma cell line . It increased cell viability after 24 and 48 hours of incubation . It also prevented mitochondrial membrane depolarization induced by 6-hydroxydopamine treatment, decreased Caspase-3 and acetylcholinesterase activity, and inhibited nuclear condensation and fragmentation .
Molecular Mechanism
The molecular mechanism of 6-Hydroxyluteolin 7-glucoside involves its interaction with leukocytes, where it inhibits the major pathways of arachidonate metabolism . This suggests that it may bind to and inhibit enzymes involved in arachidonate metabolism.
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of 6-Hydroxyluteolin 7-glucoside in laboratory settings are limited, it has been shown to increase cell viability in SH-SY5Y cells after 24 and 48 hours of incubation .
Dosage Effects in Animal Models
Specific studies on the dosage effects of 6-Hydroxyluteolin 7-glucoside in animal models are currently limited. Luteolin, a related compound, has been shown to have significant antidepressant and anxiolytic effects in mice at a dose range of 1–20 mg/kg .
Metabolic Pathways
It is known to inhibit the major pathways of arachidonate metabolism in leukocytes .
Transport and Distribution
Flavonoids like 6-Hydroxyluteolin 7-glucoside are generally known to be transported and distributed within cells and tissues via various transporters and binding proteins .
Subcellular Localization
A study on luteolin glucuronides, which are structurally similar to 6-Hydroxyluteolin 7-glucoside, found that they undergo two cytosolic and a last vacuolar step of glucuronidation, and the luteolin triglucuronide is stored in the vacuole .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyluteolin 7-glucoside can be achieved through glycosylation of luteolin in hydrophilic organic solvents. Bacillus cereus A46 cells have shown high activity and stability in 5–20% (v/v) dimethyl sulfoxide (DMSO) with 90–98% conversion rates of luteolin glycosides . The glycosylation reactions are conducted in a buffer containing harvested wet cells, sucrose, luteolin, and DMSO .
Industrial Production Methods
the use of biotransformation processes involving glycosyltransferases and microbial cells in hydrophilic organic solvents is a promising approach for large-scale production .
化学反応の分析
Types of Reactions
6-Hydroxyluteolin 7-glucoside undergoes various chemical reactions, including glycosylation, oxidation, and reduction. Glycosylation enhances the solubility and bioactivity of flavonoid aglycones .
Common Reagents and Conditions
Glycosylation: Utilizes Bacillus cereus A46 cells, DMSO, and sucrose.
Oxidation and Reduction:
Major Products Formed
The major products formed from glycosylation reactions include luteolin 7-O-β-glucoside, luteolin 4′-O-β-glucoside, and other luteolin glycosides .
類似化合物との比較
Similar Compounds
- Luteolin 7-O-glucoside
- Luteolin 4′-O-glucoside
- Scutellarein 7-O-glucoside
- Apigenin 7-O-glucoside
Uniqueness
6-Hydroxyluteolin 7-glucoside is unique due to its specific hydroxylation pattern and glycosylation at the 7-position. This structural feature contributes to its distinct biological activities, including its potent anti-inflammatory effects .
特性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12/c22-6-14-17(27)19(29)20(30)21(33-14)32-13-5-12-15(18(28)16(13)26)10(25)4-11(31-12)7-1-2-8(23)9(24)3-7/h1-5,14,17,19-24,26-30H,6H2/t14-,17-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPKUHLLPBGDLF-IAAKTDFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60969366 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60969366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54300-65-1 | |
| Record name | 6-Hydroxyluteolol 7-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054300651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60969366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the natural sources of 6-hydroxyluteolin 7-glucoside?
A: 6-Hydroxyluteolin 7-glucoside has been identified in several plant species across different families. It's found in the leaves of Crocus species [], representing its first reported occurrence within the Iridaceae family. Additionally, it's present in the herb Veronica officinalis L. [] and Salvia officinalis L., commonly known as Dalmatian wild sage [].
Q2: How does the extraction process affect the yield of 6-hydroxyluteolin 7-glucoside from Salvia officinalis L.?
A: Research indicates that the choice of solvent, solvent concentration, and temperature significantly impacts the extraction efficiency of 6-hydroxyluteolin 7-glucoside and other polyphenols from Salvia officinalis L. []. Specifically, using a 30% aqueous solution of ethanol or acetone at 60°C for 30 minutes proved most effective for extracting polyphenols, including 6-hydroxyluteolin 7-glucoside [].
Q3: What is the role of 6-hydroxyluteolin 7-glucoside in Tanacetum parthenium and Tanacetum vulgare?
A: While 6-hydroxyluteolin 7-glucoside is found in both Tanacetum parthenium (feverfew) and Tanacetum vulgare (tansy), it's not a major flavonoid in either []. These plants are better known for their diverse flavonoid profiles, including methylated 6-hydroxyflavones, which exhibit anti-inflammatory properties by inhibiting arachidonate metabolism pathways in leukocytes [].
Q4: Are there any structural analogs of 6-hydroxyluteolin 7-glucoside found in nature?
A: Yes, 6-hydroxyluteolin 7-methyl ether 6-glucoside, a methylated derivative of 6-hydroxyluteolin 7-glucoside, has been identified in Crocus species []. This finding is particularly noteworthy as it marks the first reported instance of this specific methyl ether in monocotyledonous plants [].
Q5: What analytical techniques are used to identify and quantify 6-hydroxyluteolin 7-glucoside?
A: High-performance liquid chromatography (HPLC) coupled with UV/PDA (ultraviolet/photodiode array) detection is a common method for identifying and quantifying individual polyphenols, including 6-hydroxyluteolin 7-glucoside, in plant extracts []. This technique allows for the separation and detection of different compounds based on their unique chemical properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



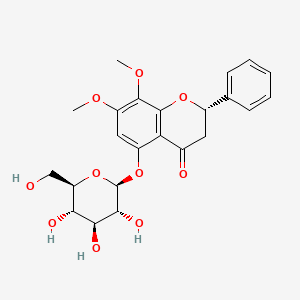
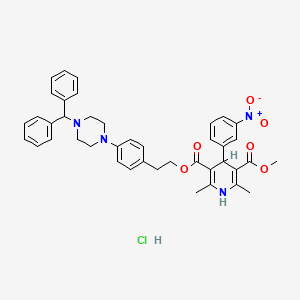


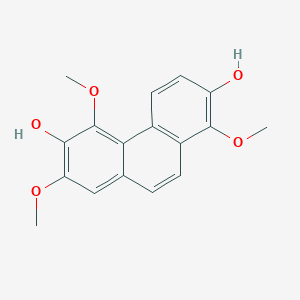
![(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide](/img/structure/B1649285.png)
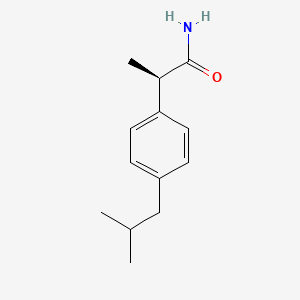
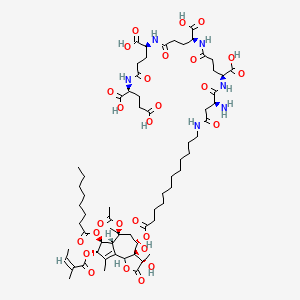

![(3Z,5S)-5-hydroxy-4-(4-hydroxyphenyl)-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B1649292.png)
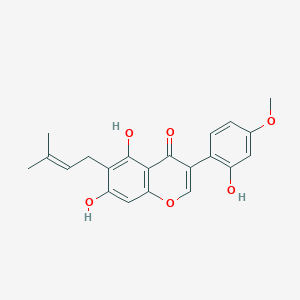
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(E)-3-methylpent-2-enyl]chromen-4-one](/img/structure/B1649294.png)
